ethyl 2-[[9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate
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Overview
Description
Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a thienoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of a thienoquinoline derivative with an appropriate sulfanyl acetate precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thienoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methoxyphenyl)ethyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Thiophene derivatives : These compounds share a similar thienoquinoline core and exhibit comparable chemical properties .
Uniqueness
Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thienoquinoline core with a sulfanyl acetate group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H25N3O3S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 2-[[9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-31-19(29)13-32-25-23-22(26-14(2)27-25)21-20(15-9-11-16(30-3)12-10-15)17-7-5-6-8-18(17)28-24(21)33-23/h9-12H,4-8,13H2,1-3H3 |
InChI Key |
AEZFQKBWCZPOTM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC(=NC2=C1SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)OC)C |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC2=C1SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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